Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of a propoxyphenyl group attached to the carbonyl carbon and an amino group linked to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of 3-propoxybenzoyl chloride, forming an amide bond. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- Methyl 3-[(Phenoxycarbonyl)amino]benzoate
- Methyl 2-[(Phenoxycarbonyl)amino]benzoate
Uniqueness
Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
methyl 4-[(3-propoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-11-23-16-6-4-5-14(12-16)17(20)19-15-9-7-13(8-10-15)18(21)22-2/h4-10,12H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALLGALXUZNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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